![molecular formula C7H11N3O B163782 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 1215484-46-0](/img/structure/B163782.png)
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. THPP is a pyrazolopyridine derivative that has a unique chemical structure, which makes it an attractive target for synthesis and investigation.
Wirkmechanismus
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one acts on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, depression, and seizures. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemische Und Physiologische Effekte
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of neuronal excitability. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has several advantages for use in laboratory experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, including the development of new drugs based on its chemical structure, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to understand the long-term effects of 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one and its potential for drug interactions.
Synthesemethoden
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one can be synthesized through several methods, including the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine with acetylacetone in the presence of a catalyst. Another method involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine with ethyl acetoacetate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, which make it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
1215484-46-0 |
|---|---|
Produktname |
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one |
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-10-7(11)5-2-3-8-4-6(5)9-10/h8-9H,2-4H2,1H3 |
InChI-Schlüssel |
BFLCRUVCGPMVCK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N1)CNCC2 |
Kanonische SMILES |
CN1C(=O)C2=C(N1)CNCC2 |
Synonyme |
3H-Pyrazolo[3,4-c]pyridin-3-one, 1,2,4,5,6,7-hexahydro-2-Methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





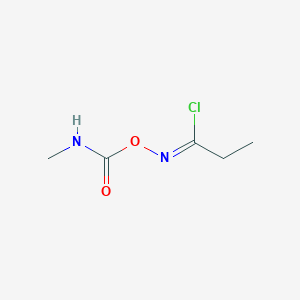
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
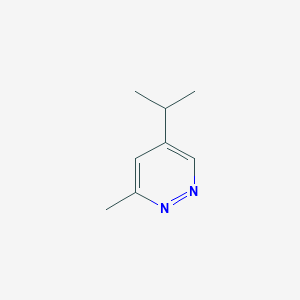
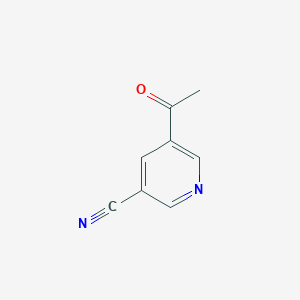
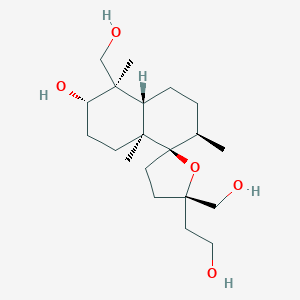
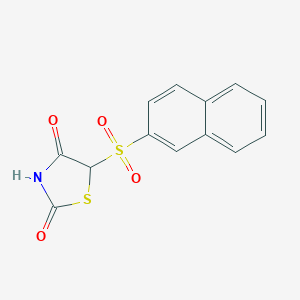

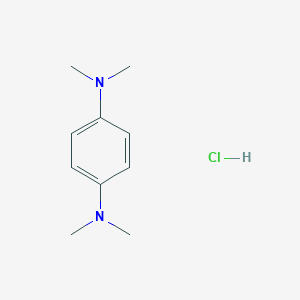

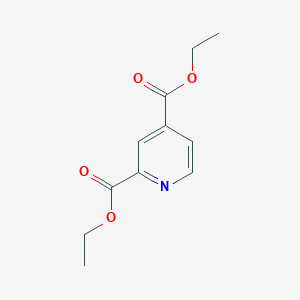
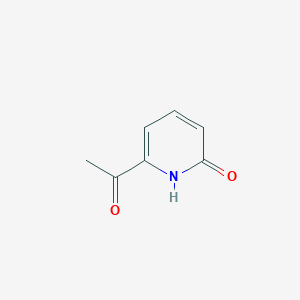
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)